molecular formula C12H9F3N2O2 B6442249 1-methyl-3-[3-(trifluoromethyl)phenoxy]-1,2-dihydropyrazin-2-one CAS No. 2548983-96-4

1-methyl-3-[3-(trifluoromethyl)phenoxy]-1,2-dihydropyrazin-2-one

Cat. No.: B6442249
CAS No.: 2548983-96-4
M. Wt: 270.21 g/mol
InChI Key: CPACKGGOTNYBMC-UHFFFAOYSA-N
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Description

“1-methyl-3-[3-(trifluoromethyl)phenoxy]-1,2-dihydropyrazin-2-one” is a chemical compound . It is also known as (S)-Fluoxetine . It is an N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine that has S configuration . The antidepressant drug fluoxetine is a racemate comprising equimolar amounts of ®- and (S)-fluoxetine .


Synthesis Analysis

The synthesis of this compound has been studied in various contexts . For instance, a mechanism for fluoxetine thermal decomposition was proposed based on GC–MS analysis of the solid resulting from heating the fluoxetine hydrochloride up to 230 °C . The decomposition took place as two mass loss events with residue of 0.13% at the end of the run .


Molecular Structure Analysis

The molecular structure of “this compound” has been analyzed in several studies . The compound has a molecular weight of 309.3261 and a chemical formula of C17H18F3NO .


Chemical Reactions Analysis

The chemical reactions involving “this compound” have been investigated . In inert atmosphere, the decomposition took place as two mass loss events with residue of 0.13% at the end of the run . In air atmosphere, decomposition occurred in three steps, the last one as a result of the oxidative burning of the carbonaceous matter .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” have been analyzed . The compound melts at 159.6 °C . More detailed information about its physical and chemical properties is not available in the sources I found.

Safety and Hazards

The safety and hazards associated with “1-methyl-3-[3-(trifluoromethyl)phenoxy]-1,2-dihydropyrazin-2-one” are not fully known . It is recommended to handle this compound with care, avoid dust formation, ensure adequate ventilation, and avoid ingestion and inhalation .

Properties

IUPAC Name

1-methyl-3-[3-(trifluoromethyl)phenoxy]pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2/c1-17-6-5-16-10(11(17)18)19-9-4-2-3-8(7-9)12(13,14)15/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPACKGGOTNYBMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C(C1=O)OC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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